3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Overview
Description
“3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are a class of heterocyclic aromatic chemical compounds of the azole family .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves a selective synthesis from alkynes and nitriles . A nitration of alkynes leads to α-nitroketones, dehydration of α-nitroketones provides the nitrile oxides, and a subsequent 1,3-dipolar cycloaddition of nitrile oxides with nitriles produces 3-acyl-1,2,4-oxadiazoles .Molecular Structure Analysis
The molecular formula of “this compound” is C15H10F3N3O3 . There are four isomers of oxadiazole: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole .Chemical Reactions Analysis
The chemical reactions of 1,2,4-oxadiazole derivatives are diverse. For instance, 1,2,4-oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities .Scientific Research Applications
Antimicrobial and Anticancer Properties
- Antimicrobial Activities : Research demonstrates the antimicrobial potential of 1,2,4-oxadiazole derivatives. For instance, Bayrak et al. (2009) found that compounds synthesized from similar structures showed moderate to good antimicrobial activity (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
- Anticancer Effects : Some 1,2,4-oxadiazole derivatives have been identified as potential anticancer agents. For example, Kaya et al. (2016) synthesized 1,3,4-oxadiazole derivatives with pyridine moieties, which showed considerable anticancer activity against certain cancer cell lines (Kaya, Kaplancıklı, Yurttaş, & Çiftçi, 2016).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Electron Transport and Hole Blocking : Oxadiazole derivatives are used in organic light-emitting diodes. For example, Wang et al. (2001) discussed the use of bis(1,3,4-oxadiazole) derivatives in LEDs, highlighting their role in electron transport and hole blocking, thereby enhancing device performance (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).
Synthetic Applications
- Synthesis of Heterocyclic Derivatives : 1,3,4-oxadiazole derivatives are central in synthesizing various heterocyclic compounds. El‐Sayed et al. (2008) synthesized several new N- and S-substituted 1,3,4-oxadiazole derivatives, showcasing the versatility of these compounds in producing diverse molecular structures (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Pharmaceutical Research
- Drug Discovery and Molecular Target Identification : Zhang et al. (2005) identified a novel apoptosis inducer from a series including 1,2,4-oxadiazole compounds, indicating their potential in drug discovery and target identification for treating cancers (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
Mechanism of Action
Target of Action
activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
1,2,4-oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property might play a role in the interaction of the compound with its targets.
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, indicating that they likely interact with multiple biochemical pathways .
Result of Action
Some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Biochemical Analysis
Biochemical Properties
3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By binding to the active site of these kinases, this compound can modulate their activity, leading to altered cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in inflammation and apoptosis, thereby impacting cell survival and proliferation. Additionally, this compound can alter metabolic pathways, leading to changes in energy production and utilization within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as kinases, by binding to their active sites. This binding can prevent the enzymes from interacting with their natural substrates, thereby inhibiting their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, which can have lasting effects on cell function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold effects, where the compound’s efficacy plateaus or adverse effects become more pronounced at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can have distinct biological activities. This compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, certain transporters can facilitate the uptake of this compound into cells, while binding proteins can sequester it in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall efficacy in biochemical reactions .
Properties
IUPAC Name |
3-[4-[5-methoxy-2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c1-23-9-2-3-11(15(16,17)18)10(7-9)8-4-5-19-12(6-8)13-20-14(22)24-21-13/h2-7H,1H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRAVMQTNYLFMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.